

# Bis(2-chloroethyl)ammonium chloride physical and chemical properties

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## Compound of Interest

Compound Name:	Bis(2-chloroethyl)ammonium chloride
Cat. No.:	B7767264

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An In-depth Technical Guide on **Bis(2-chloroethyl)ammonium chloride**: Core Physical and Chemical Properties

## Introduction

**Bis(2-chloroethyl)ammonium chloride**, also known as nor-nitrogen mustard hydrochloride, is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals.<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various chemotherapeutic agents, most notably cyclophosphamide.<sup>[2][3]</sup> Its high reactivity, which stems from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, particularly DNA.<sup>[1]</sup> This interaction results in the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.<sup>[1]</sup> Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory setting.<sup>[3]</sup>

## Physical and Chemical Properties

**Bis(2-chloroethyl)ammonium chloride** is a white to light beige crystalline powder.<sup>[1][4]</sup> It is known to be hygroscopic and should be stored accordingly.<sup>[5]</sup>

Property	Value	Source(s)
Molecular Formula	C4H10Cl3N	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	178.49 g/mol	<a href="#">[6]</a>
Melting Point	212-215 °C (with decomposition)	
	219.5 °C	<a href="#">[1]</a> <a href="#">[2]</a>
	212.0-220.0 °C	<a href="#">[4]</a>
Appearance	White to beige crystalline powder	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Soluble in water (>100 g/L)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	2-30°C	
CAS Number	821-48-7	<a href="#">[2]</a>

## Spectral Data

Technique	Description	Source(s)
<sup>1</sup> H NMR	In DMSO-d6, characteristic peaks are observed at approximately 3.95 ppm (triplet, 4H, -CH <sub>2</sub> -Cl), 3.45 ppm (triplet, 4H, -CH <sub>2</sub> -N), and a broad singlet around 10.1 ppm (2H, NH <sub>2</sub> <sup>+</sup> ). <a href="#">[7]</a>	<a href="#">[7]</a>
<sup>13</sup> C NMR	Spectra are available and consistent with the structure. <a href="#">[1]</a> <a href="#">[8]</a> In Polysol, peaks are expected for the two distinct carbon environments. <a href="#">[8]</a>	<a href="#">[1]</a> <a href="#">[8]</a>
Infrared (IR) Spectroscopy	The IR spectrum conforms to the structure of bis(2-chloroethyl)ammonium chloride. <a href="#">[1]</a> <a href="#">[9]</a>	<a href="#">[1]</a> <a href="#">[9]</a>
Mass Spectrometry (MS)	Under Electrospray Ionization (ESI-MS/MS), the protonated free base [M+H] <sup>+</sup> is observed at m/z 142.0. <a href="#">[7]</a> Electron Ionization (EI-MS) shows the molecular ion [M] <sup>+</sup> of the free base at m/z 141. <a href="#">[7]</a> <a href="#">[10]</a>	<a href="#">[7]</a> <a href="#">[10]</a>

## Experimental Protocols

### Synthesis: Chlorination of Diethanolamine

A prevalent method for synthesizing **bis(2-chloroethyl)ammonium chloride** is the reaction of diethanolamine with thionyl chloride (SOCl<sub>2</sub>).[\[1\]](#)[\[11\]](#)[\[12\]](#)

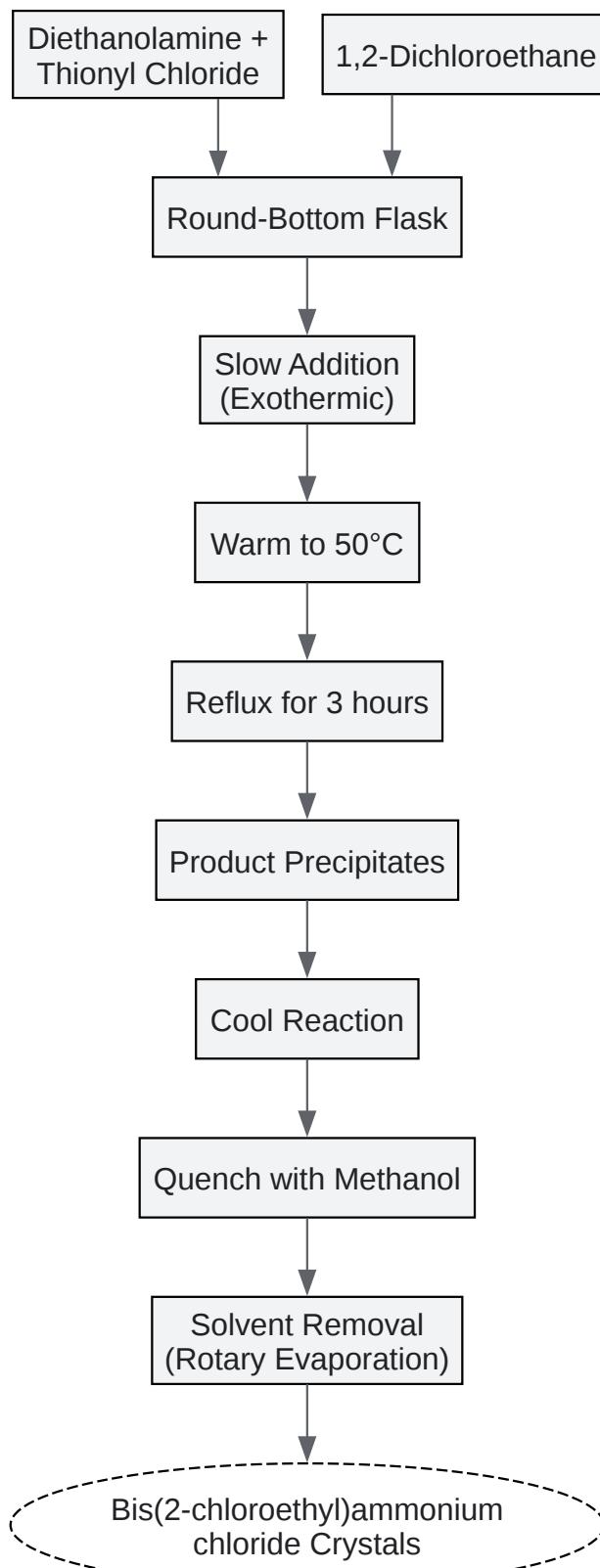
#### Materials:

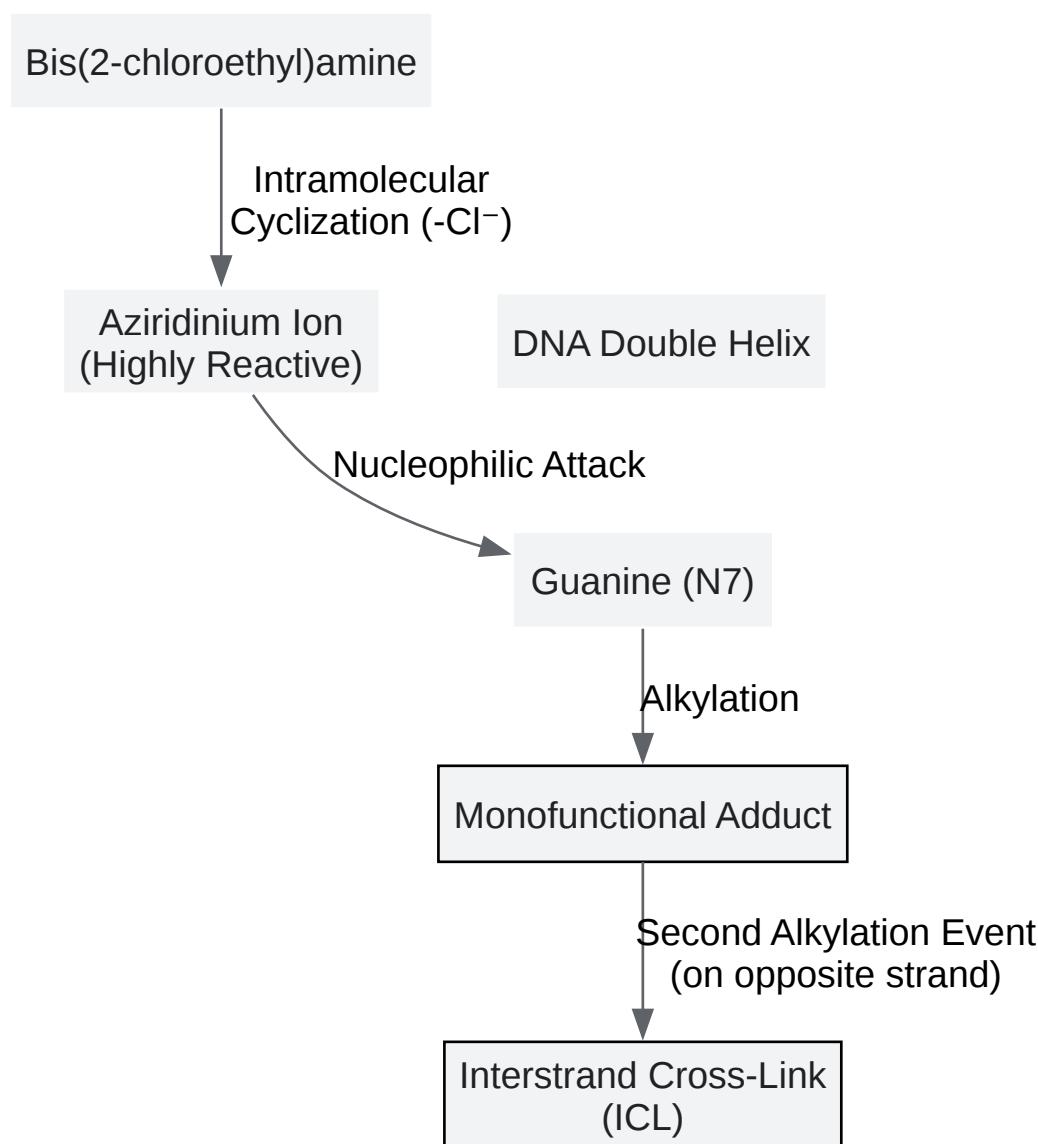
- Diethanolamine (0.30 mol)[\[1\]](#)[\[12\]](#)[\[13\]](#)

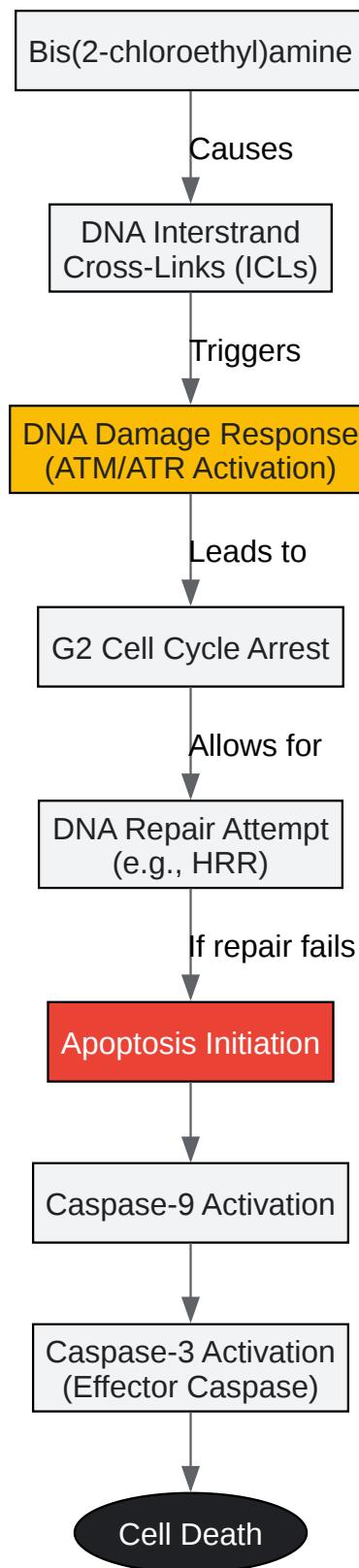
- Thionyl chloride (0.66 mol)[[11](#)]
- 1,2-Dichloroethane (300 mL)[[1](#)][[12](#)][[13](#)]
- Methanol (for quenching, 20 mL)[[1](#)][[12](#)][[13](#)]
- 1 L round-bottom flask with a reflux condenser[[1](#)][[13](#)]

**Procedure:**

- In a 1 L round-bottom flask, combine 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[[1](#)][[12](#)][[13](#)]
- Slowly add 51.0 mL of thionyl chloride to the stirred solution. This addition is exothermic and may require cooling. A solid suspension may form immediately.[[1](#)][[13](#)]
- Warm the mixture to approximately 50°C; the initial suspension should dissolve.[[1](#)][[12](#)][[13](#)]
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.[[1](#)][[12](#)][[13](#)]
- After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol to neutralize excess thionyl chloride.[[1](#)][[12](#)][[13](#)]
- Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product.[[1](#)][[12](#)][[13](#)]







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